1-(3,4-Dichlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14951781
Molecular Formula: C21H11Cl2N3O3
Molecular Weight: 424.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H11Cl2N3O3 |
|---|---|
| Molecular Weight | 424.2 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C21H11Cl2N3O3/c22-13-7-6-11(10-14(13)23)17-16-18(27)12-4-1-2-5-15(12)29-19(16)20(28)26(17)21-24-8-3-9-25-21/h1-10,17H |
| Standard InChI Key | QGJKQUXYOCNATG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)Cl)Cl)C5=NC=CC=N5 |
Introduction
Synthesis Pathways
While the exact synthetic route for this compound is not detailed in the sources, related compounds often follow multistep synthesis involving:
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Formation of the chromeno-pyrrole core: Typically achieved via cyclization reactions involving ketones or aldehydes with amines under acidic or basic conditions.
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Introduction of the dichlorophenyl group: Achieved through halogenation or coupling reactions.
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Pyrimidine substitution: Pyrimidine derivatives are often introduced via nucleophilic substitution or condensation reactions.
Potential Applications
The structural components suggest that this compound could serve as:
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Kinase Inhibitor: Pyrimidine-based compounds are known for targeting ATP-binding sites in kinases, which are crucial in cancer and inflammatory pathways .
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Anticancer Agent: Dichlorophenyl derivatives have demonstrated cytotoxicity against various cancer cell lines .
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Anti-inflammatory Agent: Chromeno-pyrrole systems have been investigated for their ability to inhibit enzymes like 5-lipoxygenase .
Related Studies
Analytical Characterization
To confirm the structure and purity of such compounds, standard techniques include:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about hydrogen and carbon environments.
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Example: -NMR signals for aromatic protons and pyrimidine hydrogens.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretches at ~1700 cm).
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X-ray Crystallography: Determines three-dimensional structure.
Challenges and Limitations
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Synthetic Complexity: The combination of multiple heterocyclic rings increases synthetic difficulty.
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Biological Testing: Specific bioactivity data for this compound is currently unavailable; further experimental studies are needed to validate its pharmacological potential.
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